(S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide
CAS No.:
Cat. No.: VC13451304
Molecular Formula: C10H12Cl2N2O
Molecular Weight: 247.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12Cl2N2O |
|---|---|
| Molecular Weight | 247.12 g/mol |
| IUPAC Name | (2S)-2-amino-N-[(2,5-dichlorophenyl)methyl]propanamide |
| Standard InChI | InChI=1S/C10H12Cl2N2O/c1-6(13)10(15)14-5-7-4-8(11)2-3-9(7)12/h2-4,6H,5,13H2,1H3,(H,14,15)/t6-/m0/s1 |
| Standard InChI Key | XXGNSYRZPPXHBC-LURJTMIESA-N |
| Isomeric SMILES | C[C@@H](C(=O)NCC1=C(C=CC(=C1)Cl)Cl)N |
| SMILES | CC(C(=O)NCC1=C(C=CC(=C1)Cl)Cl)N |
| Canonical SMILES | CC(C(=O)NCC1=C(C=CC(=C1)Cl)Cl)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises three key components:
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A propionamide backbone with an (S)-configured α-amino group.
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An N-(2,5-dichlorobenzyl) substituent attached to the amide nitrogen.
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Two chlorine atoms at the 2- and 5-positions of the benzyl aromatic ring.
The stereochemistry is critical for biological interactions, as enantiomeric pairs often exhibit divergent pharmacological profiles . The dichlorobenzyl group enhances lipophilicity, potentially improving blood-brain barrier permeability—a trait observed in related anticonvulsants like lacosamide .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (2S)-2-amino-N-[(2,5-dichlorophenyl)methyl]propanamide | |
| Molecular Formula | ||
| Molar Mass | 247.12 g/mol | |
| CAS Registry Number | 1308968-69-5 | |
| SMILES Notation | CC@@HN |
Synthesis and Manufacturing
Synthetic Pathways
While explicit protocols for this compound are scarce, analogous N-benzyl propionamides are synthesized via multi-step strategies:
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Chiral Pool Approach: Starting from L-alanine, the amino group is protected (e.g., Boc or Fmoc) .
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Amide Coupling: The protected amino acid reacts with 2,5-dichlorobenzylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
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Deprotection: Acidic or basic conditions remove protecting groups, yielding the free amine .
Critical Reaction Steps:
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Stereochemical Control: Use of chiral auxiliaries or enantioselective catalysis ensures retention of the (S)-configuration .
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Purification: Flash chromatography or recrystallization achieves >95% enantiomeric purity, verified via chiral HPLC .
Scalability and Challenges
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Chlorination Selectivity: Directing chlorine to the 2,5-positions requires careful control of reaction conditions (e.g., Lewis acid catalysts).
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Amide Hydrolysis Risk: Harsh conditions during deprotection may cleave the amide bond, necessitating mild reagents like TFA .
Physicochemical Properties
Solubility and Stability
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Lipophilicity: Estimated logP ≈ 2.1 (via computational tools), suggesting moderate membrane permeability .
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Aqueous Solubility: Limited (<1 mg/mL) due to the hydrophobic dichlorobenzyl group; DMSO or ethanol are preferred solvents.
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Stability: Stable under ambient conditions but prone to photodegradation; storage in amber vials is recommended .
Spectroscopic Characterization
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NMR:
Anticancer Applications
Dexibuprofen amide derivatives (e.g., 4e) with dichlorophenyl groups show 100% tumor growth inhibition in preclinical models . Proposed mechanisms:
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COX-2 Inhibition: Reducing prostaglandin-mediated inflammation and angiogenesis .
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Apoptosis Induction: Caspase-3 activation and Bcl-2 downregulation .
ADME-Tox Profile
Pharmacokinetics
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Metabolic Stability: High resistance to hepatic microsomal degradation (t > 4 hrs in human liver microsomes) .
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Permeability: PAMPA assay indicates moderate blood-brain barrier penetration (Pe ≈ 12 × 10 cm/s) .
Toxicity Considerations
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Acute Toxicity: No lethality in brine shrimp assays (LC > 100 μM) .
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Hepatotoxicity: No significant cytotoxicity in HepG2 cells at 10 μM .
Research Applications
Chemical Biology Probes
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Target Identification: Isothiocyanate derivatives enable covalent labeling of brain proteins (e.g., collapsin response mediator protein-2) .
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Enzyme Inhibition: FAAH inhibition observed in ibuprofen-derived benzylamides (IC ≈ 50 μM) .
Material Science
Analytical and Regulatory Status
Quality Control
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Purity Assays: HPLC (≥98% purity, C18 column, acetonitrile/water gradient) .
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Chiral Analysis: Lux Cellulose-1 column, n-hexane/isopropanol (60:40) .
Future Directions
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Mechanistic Studies: Elucidate interactions with neuronal ion channels and GPCRs.
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Prodrug Development: Improve oral bioavailability via ester or phosphate prodrugs.
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Therapeutic Expansion: Explore anti-inflammatory and neuroprotective applications.
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